1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid 1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1019367-66-8
VCID: VC8404918
InChI: InChI=1S/C11H10N2O3/c14-10(15)6-1-4-9-8(5-6)12-11(16)13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,12,16)(H,14,15)
SMILES: C1CC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

CAS No.: 1019367-66-8

Cat. No.: VC8404918

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid - 1019367-66-8

Specification

CAS No. 1019367-66-8
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 1-cyclopropyl-2-oxo-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c14-10(15)6-1-4-9-8(5-6)12-11(16)13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,12,16)(H,14,15)
Standard InChI Key PRGHTWSNAGRIHL-UHFFFAOYSA-N
SMILES C1CC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O
Canonical SMILES C1CC1N2C3=C(C=C(C=C3)C(=O)O)NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzodiazole ring system, where two nitrogen atoms are embedded within a fused benzene ring. The 1-position is substituted with a cyclopropyl group, while the 2-position contains a ketone group. A carboxylic acid functional group is attached at the 5-position of the aromatic system (Figure 1). This arrangement confers both rigidity from the cyclopropane ring and reactivity from the carboxylic acid and ketone groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight218.21 g/mol
Density1.541 ± 0.06 g/cm³
pKa4.51 ± 0.20
AppearancePowder
Storage TemperatureRoom Temperature

The density of 1.541 g/cm³ suggests a compact molecular packing, likely influenced by the planar benzodiazole core and cyclopropane’s strained geometry . The pKa of 4.51 indicates moderate acidity, attributable to the carboxylic acid group .

Synthesis and Manufacturing

Role of Ligands and Solvents

The use of β-cyclodextrin-supported copper catalysts (β-CD-TSC@Cu) in aqueous media has been reported for similar systems, achieving high yields (>90%) with minimal copper leaching . Polar aprotic solvents like DMSO or DMF are preferred for their ability to stabilize intermediates .

Applications in Research and Industry

Pharmaceutical Intermediates

Benzodiazole derivatives are renowned for their antimicrobial, antiviral, and anticancer properties. The carboxylic acid group in this compound enhances water solubility, making it a candidate for prodrug development. For instance, structurally similar quinoline-benzimidazole hybrids have demonstrated activity against Mycobacterium tuberculosis .

Materials Science

The rigid benzodiazole core and cyclopropane ring contribute to thermal stability, suggesting utility in high-performance polymers or organic semiconductors.

Precautionary MeasureDescription
StorageKeep in a well-ventilated area; avoid exposure to moisture and oxidizers.
Personal ProtectionUse gloves, eye protection, and respiratory equipment.
DisposalDispose of in accordance with local regulations for hazardous waste.

Future Directions and Research Opportunities

Mechanistic Studies

The exact role of the cyclopropyl group in modulating electronic and steric effects remains underexplored. Computational studies (e.g., DFT calculations) could elucidate its impact on reactivity and binding affinities.

Expanding Synthetic Methodologies

Developing enantioselective routes using chiral copper or nickel catalysts (e.g., Cp2_2Ni/xantphos systems) could yield optically active derivatives for asymmetric catalysis.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to evaluate this compound’s potential in targeting antibiotic-resistant pathogens or oncogenic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator